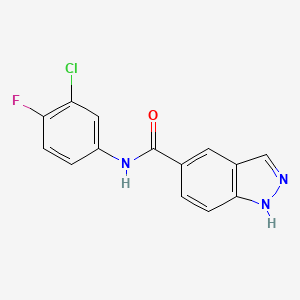

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3O/c15-11-6-10(2-3-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFUMEKCOMLOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)Cl)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para "PMID25399762-Compound-Table1-C9" implican varios pasos. Los métodos de preparación generalmente incluyen el uso de reactivos como el acetaldehído, el alcohol y el agua . Los métodos de producción industrial a menudo implican el uso de técnicas avanzadas para garantizar la pureza y la estabilidad del compuesto .

Análisis De Reacciones Químicas

“PMID25399762-Compound-Table1-C9” se somete a varios tipos de reacciones químicas, que incluyen oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen el formaldehído y el amoníaco . Los principales productos formados a partir de estas reacciones suelen ser derivados del compuesto original, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Neuropharmacology

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Recent studies have shown that derivatives of indazole-5-carboxamide can act as selective inhibitors of MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. The compound has demonstrated significant potency with an IC50 value of 0.662 nM against human MAO-B, indicating its potential as a therapeutic agent for neurological conditions .

Table 1: MAO Inhibition Potency of Indazole Derivatives

| Compound Name | IC50 (nM) | Selectivity Ratio (MAO-B/MAO-A) |

|---|---|---|

| This compound | 0.662 | >15000 |

| N-(4-chlorophenyl)-1H-indazole-5-carboxamide | 0.386 | 25906 |

This selectivity is crucial as it minimizes side effects associated with non-selective MAO inhibitors, making it a promising candidate for further development in treating Parkinson's disease and possibly other neurological disorders .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that indazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to show significant activity against breast cancer cell lines MCF-7 and MDA-MB-231, with some derivatives achieving a GI50 value comparable to established chemotherapeutics like adriamycin .

Table 2: Cytotoxicity of Indazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | MCF-7 | <0.1 |

| N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MDA-MB-231 | 45.8 |

The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at the N-phenyl position enhance anticancer activity, suggesting that modifications to the indazole structure could yield even more potent compounds .

Mecanismo De Acción

El mecanismo de acción de “PMID25399762-Compound-Table1-C9” implica la inhibición de la monoamino oxidasa tipo B (MAO-B) . Esta enzima es responsable de la descomposición de las monoaminas, que son neurotransmisores que desempeñan un papel crucial en la regulación del estado de ánimo y otras funciones neurológicas . Al inhibir la MAO-B, el compuesto aumenta los niveles de estos neurotransmisores, lo que puede tener efectos terapéuticos en afecciones como la depresión y la enfermedad de Parkinson .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

(a) N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

- Core Structure : Pyrazole ring (vs. indazole in the target compound).

- Substituents : Trifluoromethyl group at the 3-position and a 4-(imidazol-1-yl)-2-fluorophenyl group at the carboxamide.

- Activity: Acts as a Factor Xa inhibitor, critical in anticoagulant therapies.

(b) 5-Amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

- Core Structure : Triazole-oxazole hybrid (vs. indazole).

- Substituents : Additional oxazole and triazole rings with ethoxyphenyl and methyl groups.

- Activity: The extended heterocyclic system may improve binding through multi-site interactions (e.g., hydrogen bonding via the amino group and π-stacking with aromatic rings). However, increased molecular weight could reduce bioavailability compared to the simpler indazole derivative .

(c) 3-Chloro-N-phenyl-phthalimide

- Core Structure : Phthalimide (a fused benzene-dicarboximide system).

- Substituents : Chlorine at the 3-position and a phenyl group.

- Application: Used as a monomer for polyimide synthesis. The rigid, planar structure of phthalimide contrasts with the more flexible indazole-carboxamide, suggesting differences in solubility and polymer compatibility .

Substituent Effects on Physicochemical Properties

- Chloro-Fluoro Phenyl Groups: Present in both the target compound and ’s triazole derivative.

- Trifluoromethyl Groups () : Introduce strong electron-withdrawing effects, improving metabolic resistance and enzyme binding.

- Ethoxyphenyl and Oxazole () : Enhance solubility via polar ether and oxazole groups but may sterically hinder target engagement.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- This highlights the pyrazole’s suitability for anticoagulant design.

- Industrial Relevance : The phthalimide derivative () underscores the divergence between therapeutic and industrial applications, where rigid aromatic systems are prioritized for polymer synthesis .

Actividad Biológica

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and cannabinoid receptor modulation. This article reviews the compound's biological activity, focusing on its antitumor effects and interaction with cannabinoid receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor properties of various indazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

The mechanism through which this compound exerts its antitumor effects includes:

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic factors (Bax) while decreasing anti-apoptotic factors (Bcl-2), leading to enhanced apoptosis in cancer cells .

- Cell Cycle Modulation : Treatment with this compound results in a significant increase in the G0/G1 phase population, indicating that it effectively halts cell proliferation by inducing cell cycle arrest .

Cannabinoid Receptor Activity

In addition to its antitumor properties, this compound has been investigated for its activity as a cannabinoid receptor agonist. Synthetic cannabinoids have been shown to interact with CB1 and CB2 receptors, which are implicated in various physiological processes.

Pharmacological Profile

Research indicates that derivatives similar to this compound may act as agonists for cannabinoid receptors, influencing pathways related to pain relief and appetite regulation. The following table outlines findings related to cannabinoid receptor activity:

| Compound | CB1 Activity | CB2 Activity | EC50 (nM) |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-... | Yes | Yes | Not specified |

| Related Indazole Derivatives | Varies | Varies | 100 - 500 |

Case Studies

Several case studies have documented the effectiveness of indazole derivatives in clinical settings:

- Case Study on K562 Cell Line : A study reported that treatment with this compound led to a dose-dependent increase in apoptosis rates, confirming its potential as a chemotherapeutic agent .

- In Vivo Studies : Animal models treated with similar indazole compounds exhibited reduced tumor growth, further supporting their efficacy as anticancer agents .

Q & A

Q. What synthetic strategies are employed for the preparation of N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and coupling steps. For example:

- Step 1 : Formation of the indazole core via cyclization of substituted nitroarenes under acidic conditions (e.g., HCl/EtOH) .

- Step 2 : Introduction of the 3-chloro-4-fluorophenyl moiety via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .

- Optimization : Reaction parameters (temperature, catalyst loading, solvent polarity) are systematically varied and monitored using thin-layer chromatography (TLC) . Yield improvements are achieved by substituting volatile solvents (e.g., DMF) with ionic liquids or microwave-assisted synthesis .

Q. Key Reaction Parameters :

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Characterization Method |

|---|---|---|---|---|

| 1 | HCl/EtOH | 80–100 | 65–75 | NMR, IR |

| 2 | Pd(PPh₃)₄, K₂CO₃ | 110–120 | 50–60 | LC-MS, HPLC |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for purity assessment?

- Structural Confirmation :

- X-ray crystallography (using SHELX software for refinement ) resolves tautomeric forms (e.g., 1H vs. 2H-indazole), critical for activity .

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorine and chlorine integration) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 304.03) .

- Purity Assessment :

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

- In Vitro Screening :

- Selectivity Profiling : Counter-screening against related targets (e.g., MAO-A for MAO-B inhibitors) to assess specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools support SAR studies?

- Systematic Substituent Analysis :

- Computational Methods :

Q. How are crystallographic data contradictions resolved (e.g., tautomerism vs. X-ray results)?

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetic Profiling :

- Rodent Models : Oral administration (10 mg/kg) in Sprague-Dawley rats, with plasma concentration monitored via LC-MS/MS. Key Parameter : t₁/₂ = 4.2 h .

- Toxicity : Acute toxicity assessed via LD₅₀ in mice, while subchronic studies (28-day) evaluate liver/kidney function (ALT, creatinine) .

- Blood-Brain Barrier (BBB) Penetration : LogBB values (>0.3) calculated from brain/plasma ratios in murine models .

Q. How are conflicting bioactivity data (e.g., MAO-B vs. kinase inhibition) reconciled in mechanistic studies?

- Orthogonal Assays :

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to rule out off-target effects .

- Pathway Analysis : RNA-seq identifies downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .

- Mechanistic Hypotheses : Fluorophenyl groups may induce conformational changes in MAO-B’s active site, altering substrate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.